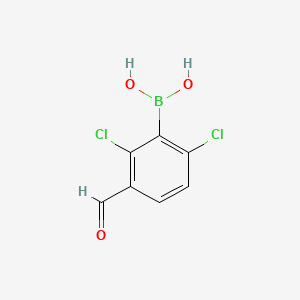

![molecular formula C9H8ClN3O2 B581068 ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate CAS No. 1638760-02-7](/img/structure/B581068.png)

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

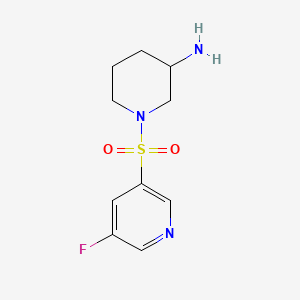

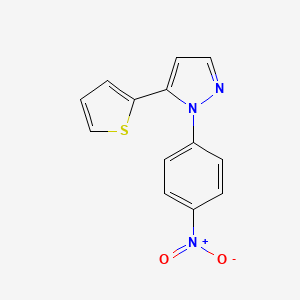

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a type of pyrrolopyrimidine compound . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines like ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is essentially planar with the pyrrole and pyrimidine rings inclined to one another . In the crystal, molecules are connected via pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are linked via C—H⋯N interactions, forming a two-dimensional network parallel to (10-1) .Applications De Recherche Scientifique

Antibacterial and Antitumor Activities

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is used in the preparation of compounds with antibacterial and antitumor activities. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA, which is a crucial step in the development of new antibacterial agents .

Diabetes Management

Compounds derived from this chemical have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Pharmaceutical Research

The compound is available for purchase for use in pharmaceutical research and development. It’s a key intermediate in the synthesis of various pharmacologically active molecules .

Breast Cancer Treatment

There is ongoing research into the use of pyrrolopyrimidine derivatives for the treatment of breast cancer. Clinical studies have shown that combined treatment with specific inhibitors that target CDK4/6 can significantly improve progression-free survival (PFS) and overall survival (OS) in estrogen receptor-positive (ER+) advanced breast cancer .

Development of Targeted Kinase Inhibitors

New compounds derived from pyrrolopyrimidine are being synthesized as potential targeted kinase inhibitors (TKIs). These are being developed to be more potent and effective in targeting specific kinases involved in various diseases .

Mécanisme D'action

Target of Action

The primary target of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial drugs .

Mode of Action

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate binds to DNA gyrase, preventing it from breaking down bacterial DNA . This inhibits the replication process, leading to bacterial cell death .

Biochemical Pathways

The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial proliferation .

Result of Action

The binding of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate to DNA gyrase leads to the inhibition of bacterial DNA replication . This results in the death of bacterial cells, providing an effective means of combating bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. For instance, the compound should be stored under inert gas at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used as a drug .

Propriétés

IUPAC Name |

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIURKULUNOLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)